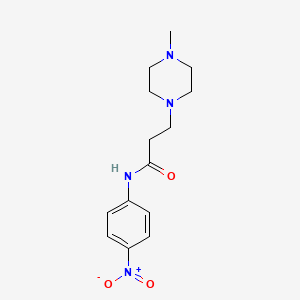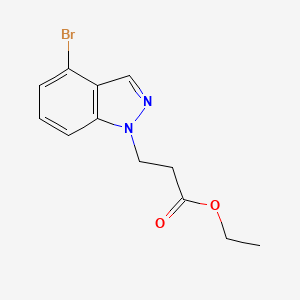
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions.
Esterification: The final step involves the esterification of the indazole derivative with ethyl 3-bromopropanoate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidation may yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction may yield alcohols or amines, depending on the specific conditions.
Scientific Research Applications
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their biological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indazole core is known to bind to various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 3-(4-bromo-1H-indazol-1-yl)propanoate is unique due to the presence of the indazole core, which imparts specific biological and chemical properties. The bromo group at the 4-position further enhances its reactivity and potential for functionalization .
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
ethyl 3-(4-bromoindazol-1-yl)propanoate |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-17-12(16)6-7-15-11-5-3-4-10(13)9(11)8-14-15/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
QKWSSHFWRXIOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C2=C(C=N1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)


![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
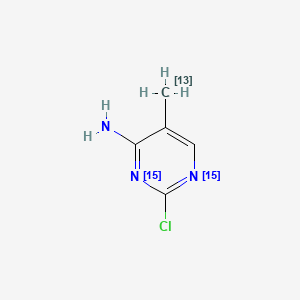



![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
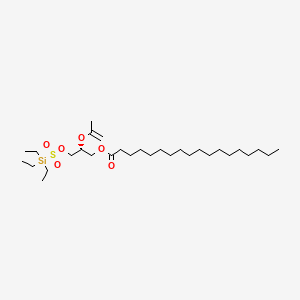
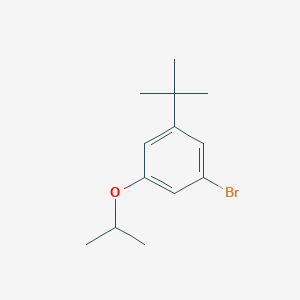
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
